molecular formula C18H18ClNO3 B2791720 [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE CAS No. 391239-33-1

[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE

Cat. No.: B2791720
CAS No.: 391239-33-1
M. Wt: 331.8
InChI Key: UVMBAUIOQOYQTA-UHFFFAOYSA-N
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Description

[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE is an organic compound that belongs to the class of esters This compound is characterized by the presence of a 2,3-dimethylphenylamino group and a 4-chlorophenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE typically involves the esterification of 4-chlorophenylacetic acid with 2-[(2,3-dimethylphenyl)amino]-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetates.

Scientific Research Applications

[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-bromophenyl)acetate
  • 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-fluorophenyl)acetate
  • 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Uniqueness

[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-4-3-5-16(13(12)2)20-17(21)11-23-18(22)10-14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMBAUIOQOYQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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